molecular formula C12H11N3O B8682863 [1-(4-Methoxyanilino)ethylidene]propanedinitrile CAS No. 61097-02-7

[1-(4-Methoxyanilino)ethylidene]propanedinitrile

Cat. No. B8682863
Key on ui cas rn: 61097-02-7
M. Wt: 213.23 g/mol
InChI Key: ZRBMOHLDUCGZMF-UHFFFAOYSA-N
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Patent
US03981717

Procedure details

A mixture of triethyl orthoformate (29.6 g., 0.20 mole), 4-methoxyaniline (24.6 g., 0.20 mole) and malononitrile (13.2 g., 0.20 mole) in 250 ml. of ethanol are heated under reflux for 3 hours. The desired crystalline product separates on cooling. It is isolated by filtration and washed with ethanol. Recrystallization from equal parts of ethanol and acetone gives 28.5 g. of product having a melting point of 254°-255°C.
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OCC)(OCC)O[CH2:3][CH3:4].[CH3:11][O:12][C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=[CH:15][CH:14]=1.[C:20](#[N:24])[CH2:21][C:22]#[N:23]>C(O)C>[CH3:11][O:12][C:13]1[CH:19]=[CH:18][C:16]([NH:17][C:3](=[C:21]([C:20]#[N:24])[C:22]#[N:23])[CH3:4])=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
29.6 g
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
24.6 g
Type
reactant
Smiles
COC1=CC=C(N)C=C1
Name
Quantity
13.2 g
Type
reactant
Smiles
C(CC#N)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
It is isolated by filtration
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
Recrystallization from equal parts of ethanol and acetone
CUSTOM
Type
CUSTOM
Details
gives 28.5 g

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)NC(C)=C(C#N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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